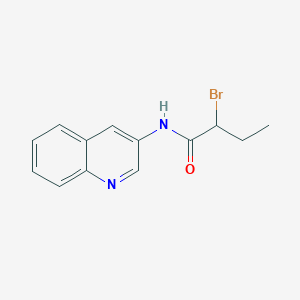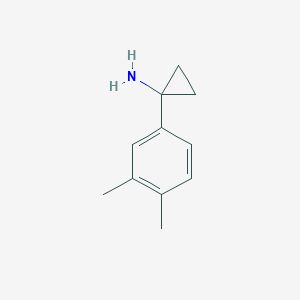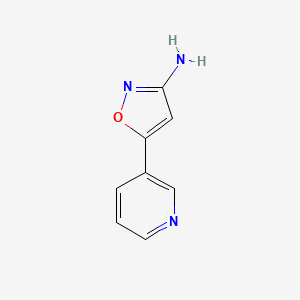
3-アミノ-5-(ピリジン-3-イル)-1,2-オキサゾール
概要
説明
The compound “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have an oxazole ring attached to a pyridine ring. The exact structure, including the positions of any possible functional groups, would depend on the specific synthesis process .Chemical Reactions Analysis
As a heterocyclic compound, “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” could potentially participate in a variety of chemical reactions. The pyridine ring, for example, is often involved in substitution reactions, while the oxazole ring might be involved in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” would depend on its exact molecular structure. Factors that could influence its properties include the presence and position of functional groups, the overall shape of the molecule, and the specific arrangement of its atoms .科学的研究の応用
発光特性と触媒特性
この化合物は、発光特性と触媒特性を示す配位高分子の合成に使用されてきました . これらのポリマーは、5-(ピリジン-3-イル)イソフタル酸とMn(CH3COO)2/Zn(NO3)2/Pb(NO3)2から組み立てられ、3つの新しい錯体を生成しました . これらの錯体は、ローダミンB(RhB)の分解に対して好ましい触媒特性を示します .
抗酸化作用と抗炎症作用
この化合物は、新規ピリミジン-2-チオール、ピラゾール、ピラン誘導体の合成に使用されてきました . これらの誘導体は、in vitroおよびin vivoの両方で強力な抗炎症作用を示しました . それらはまた、α、α-ジフェニル-β-ピクリルヒドラジルスカベンジング活性および脂質過酸化に対する有望な抗酸化活性を示しました .
合成化学におけるビルディングブロック
この化合物は、合成化学におけるビルディングブロックとして使用されます. これは、他の分子内にトリフルオロメチルピリジン(TFMP)基を導入するために使用できます. この化合物を合成化学で使用することの主な成果は、ユニークな特性を持つ新規化合物の開発です.
抗線維化作用
この化合物は、新規2-(ピリジン-2-イル)ピリミジン誘導体の合成に使用されてきました . これらの誘導体は、潜在的な抗線維化作用を示しました .
配位高分子の合成
この化合物は、配位高分子の合成に使用されてきました . これらのポリマーは、5-(ピリジン-3-イル)イソフタル酸とMn(CH3COO)2/Zn(NO3)2/Pb(NO3)2から組み立てられ、3つの新しい錯体を生成しました . これらの錯体は、異なる配位モードを持ち、異なる空間群で結晶化します .
6. 新規ピラゾロピリミジン誘導体の合成 この化合物は、新規ピラゾロピリミジン誘導体の合成に使用されてきました . これらの誘導体は、多様な生物活性を示しました .
Safety and Hazards
将来の方向性
The study and development of heterocyclic compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry . Future research on “5-(Pyridin-3-yl)-1,2-oxazol-3-amine” could explore its potential uses in these and other areas.
生化学分析
Biochemical Properties
5-(Pyridin-3-yl)-1,2-oxazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .
Cellular Effects
The effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Furthermore, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In in vitro studies, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine has shown stability under specific conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
5-(Pyridin-3-yl)-1,2-oxazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, 5-(Pyridin-3-yl)-1,2-oxazol-3-amine can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within specific tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 5-(Pyridin-3-yl)-1,2-oxazol-3-amine within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
5-pyridin-3-yl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXFFHTZIGRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


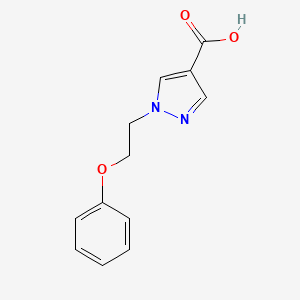
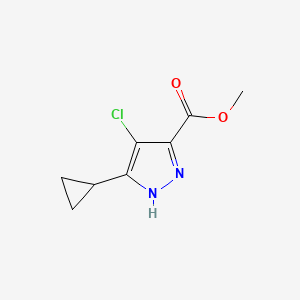




![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)




